![molecular formula C11H7BrN2 B12974609 7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
7-Bromopyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromopyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of pyrrolo[1,2-a]quinoxaline, characterized by the presence of a bromine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, induced by irradiation with visible light in the presence of carboxylic acid derivatives. This reaction proceeds under mild conditions with an iridium catalyst and PhI(OAc)2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of ionic liquids and aqueous media has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[1,2-a]quinoxalines, while oxidation and reduction reactions can lead to the formation of quinoxaline derivatives with altered oxidation states .
Scientific Research Applications
7-Bromopyrrolo[1,2-a]quinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline: The parent compound without the bromine substitution.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with different ring fusion.
Pyrrolo[3,4-b]quinoxaline: Another isomer with a distinct ring fusion pattern.
Uniqueness: 7-Bromopyrrolo[1,2-a]quinoxaline is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
7-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H |
InChI Key |
MKXYYJODCAATRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Br)N=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

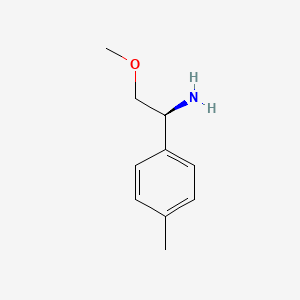
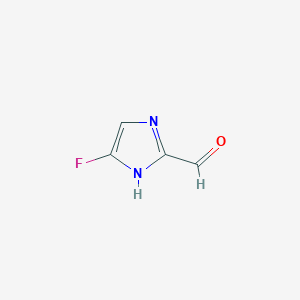
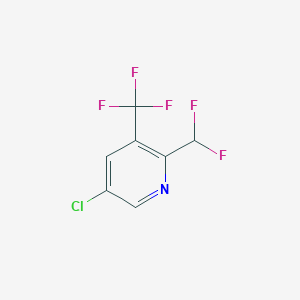
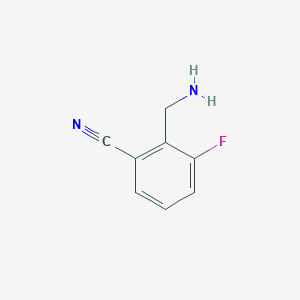

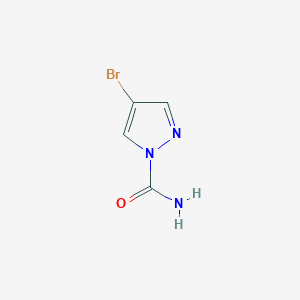
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
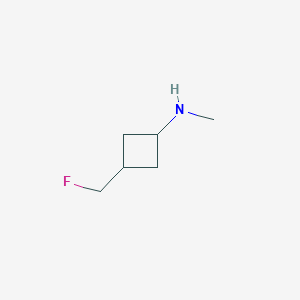
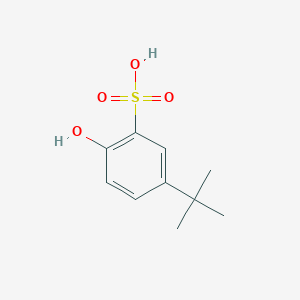

![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
